3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves multiple steps. One common method includes the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with hydrazine derivatives under controlled conditions. The reaction typically requires anhydrous solvents and specific temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like peracetic acid to form epoxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include peracetic acid for oxidation, hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are critical for achieving the desired products .
Major Products
Scientific Research Applications
3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: A related compound with similar bicyclic structure but different functional groups.
3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Another derivative with a methoxycarbonyl group instead of the hydrazino and benzoyl groups.
(1R,4S)-Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
The uniqueness of 3-[(2-{[4-(Cyclopentyloxy)phenyl]carbonyl}hydrazinyl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[[(4-cyclopentyloxybenzoyl)amino]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c24-19(12-7-9-16(10-8-12)28-15-3-1-2-4-15)22-23-20(25)17-13-5-6-14(11-13)18(17)21(26)27/h5-10,13-15,17-18H,1-4,11H2,(H,22,24)(H,23,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCBAYFFEZSVOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)NNC(=O)C3C4CC(C3C(=O)O)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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